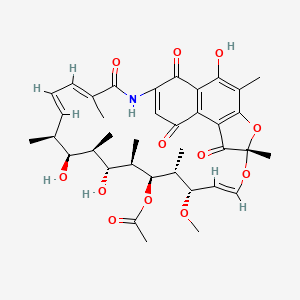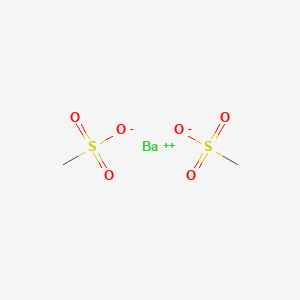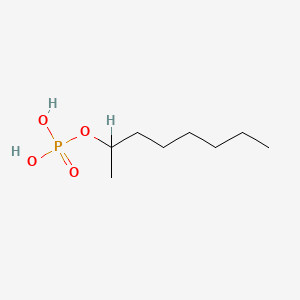
2-Octanol, dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
2-Octanol, dihydrogen phosphate, plays a significant role in organic synthesis. For instance, Mitsunobu and Eguchi (1971) demonstrated the use of 2-octanol in the formation of alkyl dihydrogen phosphates, a key step in the preparation of carboxylic esters and phosphoric esters (Mitsunobu & Eguchi, 1971).
Catalyst in Synthesis
Shirini, Langarudi, and Daneshvar (2017) explored a new ionic liquid containing dihydrogen phosphate for catalyzing the synthesis of biologically active compounds, highlighting the potential of dihydrogen phosphates in facilitating chemical reactions (Shirini, Langarudi, & Daneshvar, 2017).
Anion Receptors
Anzenbacher et al. (2000) described the use of dihydrogen phosphate anions as neutral anion receptors in supramolecular chemistry. They found that these receptors exhibit enhanced affinity for certain anions, such as dihydrogen phosphate (Anzenbacher et al., 2000).
Fluorescent Sensors
Zhang et al. (2014) reviewed the progress in developing H2PO4− fluorescent sensors based on organic scaffolds. These sensors are significant in supramolecular chemistry and life sciences for the sensitive detection of dihydrogen phosphate (Zhang et al., 2014).
Anticorrosive Applications
Jadhav, Holkar, and Pinjari (2018) investigated the use of octanol-modified zinc phosphate nanoparticles as an anticorrosive agent. This work underscores the potential of dihydrogen phosphate derivatives in materials science and corrosion protection (Jadhav, Holkar, & Pinjari, 2018).
Partition Coefficients in Chromatography
Renberg, Sundström, and Sundh-Nygård (1980) evaluated the use of reversed phase thin layer chromatography for determining the partition coefficients of various chemicals, including phosphate esters. This highlights the role of dihydrogen phosphate in analytical chemistry (Renberg, Sundström, & Sundh-Nygård, 1980).
Eigenschaften
CAS-Nummer |
10353-73-8 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
octan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-4-5-6-7-8(2)12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
STMLQIACVZOCHU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OP(=O)(O)O |
Kanonische SMILES |
CCCCCCC(C)OP(=O)(O)O |
Andere CAS-Nummern |
10353-73-8 |
Physikalische Beschreibung |
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes. |
Synonyme |
IOAP isooctyl acid phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




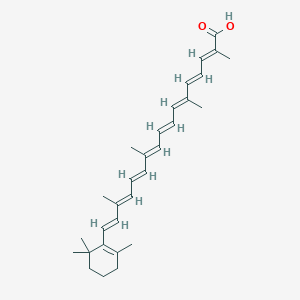
![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)
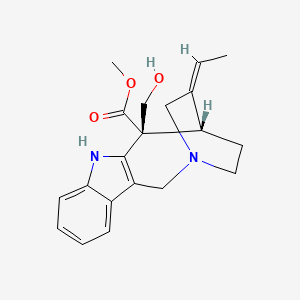


![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)
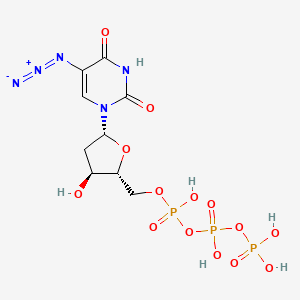

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1253629.png)
